REACTION_SMILES
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[Br:10][CH2:11][CH2:12][CH2:13][C:14](=[O:15])[O:16][CH2:17][CH3:18].[C:1](#[N:2])[c:3]1[cH:4][c:5]([OH:9])[cH:6][cH:7][cH:8]1.[CH3:30][CH2:31][O:32][C:33]([CH3:34])=[O:35].[K+:19].[K+:20].[O-:21][C:22]([O-:23])=[O:24].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([O:9][CH2:11][CH2:12][CH2:13][C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOC(=O)CCCOc1cccc(C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |